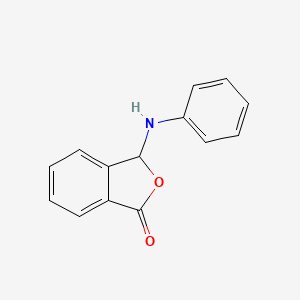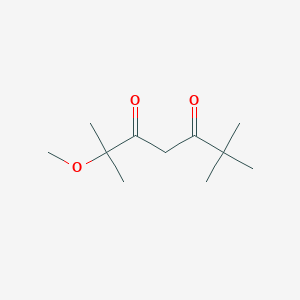![molecular formula C15H18ClNO4 B5170357 diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)
diethyl {[(4-chlorobenzyl)amino]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {[(4-chlorobenzyl)amino]methylene}malonate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
Mecanismo De Acción
The mechanism of action of diethyl {[(4-chlorobenzyl)amino]methylene}malonate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antimicrobial, and antitumor properties. It has also been shown to have analgesic and anxiolytic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl {[(4-chlorobenzyl)amino]methylene}malonate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. It is also stable under a variety of conditions and can be stored for extended periods of time. However, it also has some limitations. It can be toxic in high concentrations, and it may not be suitable for use in certain experiments due to its specific properties.
Direcciones Futuras
There are several future directions for the use of diethyl {[(4-chlorobenzyl)amino]methylene}malonate in scientific research. One area of interest is the development of new drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of its effects on the central nervous system and its potential as a treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
Métodos De Síntesis
The synthesis of diethyl {[(4-chlorobenzyl)amino]methylene}malonate involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of the desired product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Diethyl {[(4-chlorobenzyl)amino]methylene}malonate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of new compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the study of enzyme inhibition, receptor binding, and protein-ligand interactions. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
diethyl 2-[[(4-chlorophenyl)methylamino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-3-20-14(18)13(15(19)21-4-2)10-17-9-11-5-7-12(16)8-6-11/h5-8,10,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDIARYAHJBZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5170351.png)
